Cas no 2138335-80-3 (4-{Pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine)
4-{Pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-{pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine
- 2138335-80-3
- EN300-738433
- 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine
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- Inchi: 1S/C11H12N4/c1-4-13-11-10(8-14-15(11)7-1)9-2-5-12-6-3-9/h1-2,4,7-8,12H,3,5-6H2
- InChI Key: SABYDNSNQCSHRA-UHFFFAOYSA-N
- SMILES: N1CC=C(C2C=NN3C=CC=NC3=2)CC1
Computed Properties
- Exact Mass: 200.106196400g/mol
- Monoisotopic Mass: 200.106196400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 42.2Ų
4-{Pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-738433-0.05g |
4-{pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine |
2138335-80-3 | 95.0% | 0.05g |
$768.0 | 2025-03-11 | |
| Enamine | EN300-738433-0.1g |
4-{pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine |
2138335-80-3 | 95.0% | 0.1g |
$804.0 | 2025-03-11 | |
| Enamine | EN300-738433-0.25g |
4-{pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine |
2138335-80-3 | 95.0% | 0.25g |
$840.0 | 2025-03-11 | |
| Enamine | EN300-738433-0.5g |
4-{pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine |
2138335-80-3 | 95.0% | 0.5g |
$877.0 | 2025-03-11 | |
| Enamine | EN300-738433-1.0g |
4-{pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine |
2138335-80-3 | 95.0% | 1.0g |
$914.0 | 2025-03-11 | |
| Enamine | EN300-738433-2.5g |
4-{pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine |
2138335-80-3 | 95.0% | 2.5g |
$1791.0 | 2025-03-11 | |
| Enamine | EN300-738433-5.0g |
4-{pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine |
2138335-80-3 | 95.0% | 5.0g |
$2650.0 | 2025-03-11 | |
| Enamine | EN300-738433-10.0g |
4-{pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine |
2138335-80-3 | 95.0% | 10.0g |
$3929.0 | 2025-03-11 |
4-{Pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine
Recent Advances in the Study of 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine (CAS: 2138335-80-3)
The compound 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine (CAS: 2138335-80-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold is of particular interest because of its structural similarity to known bioactive molecules, which often exhibit potent pharmacological activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its applications in drug discovery.
One of the key areas of research has been the investigation of this compound's role as a kinase inhibitor. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. Preliminary data suggest that 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine exhibits selective inhibition against certain kinase families, making it a promising candidate for further development. Structural-activity relationship (SAR) studies have been conducted to identify the optimal substituents that enhance its binding affinity and selectivity.
In addition to its kinase inhibitory properties, recent studies have explored the compound's potential in modulating other biological targets. For instance, it has been shown to interact with G-protein-coupled receptors (GPCRs), which are implicated in a wide range of physiological processes. These findings open new avenues for the development of novel therapeutics targeting neurological and metabolic disorders.
The synthetic accessibility of 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine has also been a focus of recent research. Efficient and scalable synthetic routes have been developed to facilitate its production for both preclinical and clinical studies. These advancements are crucial for ensuring the compound's availability for further pharmacological evaluation and potential commercialization.
In conclusion, the compound 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,3,6-tetrahydropyridine (CAS: 2138335-80-3) represents a versatile scaffold with significant potential in drug discovery. Its dual role as a kinase inhibitor and GPCR modulator, combined with improved synthetic methodologies, positions it as a valuable candidate for future therapeutic development. Ongoing research is expected to further elucidate its pharmacological profile and expand its applications in treating various diseases.
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